molecular formula C9H8F2O2 B7976460 Methyl 2,6-difluoro-3-methylbenzoate CAS No. 773873-98-6

Methyl 2,6-difluoro-3-methylbenzoate

Cat. No.: B7976460
CAS No.: 773873-98-6
M. Wt: 186.15 g/mol
InChI Key: GFNPHCOGNULPLS-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3-methylbenzoate is a fluorinated aromatic ester with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-difluoro-3-methylbenzoate can be synthesized through the esterification of 2,6-difluorobenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous-flow methodologies to enhance efficiency and yield. For instance, the Balz-Schiemann reaction, which involves the diazotization of 2,6-difluoroaniline followed by esterification, can be employed .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-difluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed:

Scientific Research Applications

Methyl 2,6-difluoro-3-methylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2,6-difluoro-3-methylbenzoate exerts its effects is primarily through its interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to various biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

  • Methyl 2,6-difluorobenzoate
  • Methyl 3,5-difluorobenzoate
  • Methyl 2,4-difluorobenzoate

Comparison: Methyl 2,6-difluoro-3-methylbenzoate is unique due to the presence of both methyl and fluorine substituents on the benzoate core. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity. Compared to other difluorobenzoates, the additional methyl group in this compound can enhance its stability and modify its interaction with biological targets .

Properties

IUPAC Name

methyl 2,6-difluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPHCOGNULPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289603
Record name Methyl 2,6-difluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-98-6
Record name Methyl 2,6-difluoro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773873-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-difluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2,6-difluoro-3-methylbenzoic acid (10.0 g, 58.1 mmol, 1.0 equiv) in dry methanol (100 mL) was added dropwise thionyl chloride (4.64 mL, 63.9 mmol, 1.1 equiv). The resulting solution was refluxed overnight. After the reaction mixture was allowed to cool to room temperature, the solvent was removed in vacuo. The product was dissolved in ethyl acetate and washed with aq. satd. NaHCO3. The EtOAc layer was dried over sodium sulfate, filtered and concentrated in vacuo to provide the desired ester (9.35 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
86%

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